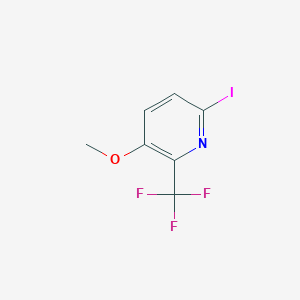

6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Description

6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 2, a methoxy group at position 3, and an iodine atom at position 6. This compound is synthesized via sequential functionalization of the pyridine ring, as demonstrated in a patent procedure involving iodination, methoxy group introduction via methoxymethyl chloride, and subsequent deprotection steps . The trifluoromethyl group enhances electron-withdrawing effects, while the methoxy group contributes electron-donating resonance effects, creating a unique electronic profile. Such properties make it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical intermediates .

Properties

IUPAC Name |

6-iodo-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHGQYLMQSWDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the iodine, methoxy, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions can yield pyridine N-oxides.

Scientific Research Applications

6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Compounds:

Analysis:

Electronic Effects :

- The trifluoromethyl group at position 2 in the target compound introduces strong electron-withdrawing inductive effects, which polarize the pyridine ring and enhance reactivity at the iodine-bearing position (C6) for cross-coupling . In contrast, methyl or chloro substituents (e.g., 6-Chloro-2-iodo-3-methylpyridine) lack comparable electron-withdrawing capacity, reducing activation for coupling reactions .

- Methoxy groups at position 3 (target compound) or 2 (3-Iodo-2-methoxy-5-methylpyridine) donate electrons via resonance, directing electrophilic substitution to specific positions. However, in the target compound, the trifluoromethyl group counterbalances this effect, creating a nuanced reactivity profile .

Steric and Positional Influences: The iodine atom at position 6 in the target compound provides a sterically accessible site for cross-coupling, whereas iodine at position 2 (2-Iodo-3-methoxy-6-methylpyridine) may hinder coupling due to proximity to the methyl group . Trifluoromethoxy and trifluoromethyl groups (e.g., in 6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine ) increase metabolic stability compared to non-fluorinated analogs, a critical feature in drug design.

Structural Analogues and Reactivity Trends

- 3-Iodo-4-methoxypyridine (): Methoxy at position 4 directs electrophiles to position 2, but the absence of CF₃ reduces stability under acidic conditions .

- 6-Amino-2-(fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine (): The amino group enables hydrogen bonding, but the fluoromethyl group introduces synthetic complexity compared to the target compound’s methoxy group .

Biological Activity

6-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. Its unique structure, characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group, makes it a compound of interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may also participate in hydrogen bonding, stabilizing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit improved potency against specific enzymes and biological pathways. Here are some key findings related to the biological activity of this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary data suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Agar diffusion assay | Inhibition of bacterial growth against E. coli and S. aureus |

| Study 2 | Anticancer | MTT assay on cancer cell lines | Significant reduction in cell viability at concentrations >10 µM |

| Study 3 | Enzyme inhibition | Enzyme kinetics assays | IC50 values indicating effective inhibition of target enzymes |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound displayed significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Proliferation : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.

- Metabolic Pathway Modulation : Research focusing on metabolic pathways showed that this compound could modulate key enzymes involved in glucose metabolism, presenting opportunities for treating diabetes-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.